1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone
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Overview
Description
1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone is a synthetic organic compound with the molecular formula C16H22N2O3 It is characterized by the presence of a morpholinocarbonyl group attached to a piperidine ring, which is further connected to a phenyl ring with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors such as piperidine or its derivatives.
Attachment of the Morpholinocarbonyl Group: The morpholinocarbonyl group is introduced to the piperidine ring using reagents like morpholine and carbonylating agents under controlled conditions.
Coupling with the Phenyl Ring: The piperidine intermediate is then coupled with a phenyl ring containing an ethanone group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced ethanone groups.
Substitution: Substituted derivatives with various functional groups attached to the piperidine or phenyl rings.
Scientific Research Applications
1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone can be compared with other similar compounds, such as:
1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-propanone: Similar structure but with a propanone group instead of an ethanone group.
1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-butanone: Similar structure but with a butanone group instead of an ethanone group.
1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-pentanone: Similar structure but with a pentanone group instead of an ethanone group.
These compounds share structural similarities but differ in the length of the carbon chain attached to the phenyl ring, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
1-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-14(21)15-2-4-17(5-3-15)19-8-6-16(7-9-19)18(22)20-10-12-23-13-11-20/h2-5,16H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJJXMRTWWYJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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